5alpha-Androstane-3alpha,17beta-diol

Neurosteroid pharmacology GABAA receptor modulation Epimer selectivity

5α-Androstane-3α,17β-diol (3α-diol, dihydroandrosterone) is an endogenous neurosteroid and a major 5α-reduced metabolite of dihydrotestosterone (DHT). Unlike its parent androgen DHT, 3α-diol exhibits weak androgen receptor (AR) affinity but functions as a potent positive allosteric modulator of the GABAA receptor.

Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
CAS No. 1852-53-5
Cat. No. B1664111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Androstane-3alpha,17beta-diol
CAS1852-53-5
Synonyms3alpha-Androstanediol
Molecular FormulaC19H32O2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
InChIInChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3
InChIKeyCBMYJHIOYJEBSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5alpha-Androstane-3alpha,17beta-diol (CAS 1852-53-5): Neurosteroid and Androgen Metabolite for Differentiated Research Procurement


5α-Androstane-3α,17β-diol (3α-diol, dihydroandrosterone) is an endogenous neurosteroid and a major 5α-reduced metabolite of dihydrotestosterone (DHT). Unlike its parent androgen DHT, 3α-diol exhibits weak androgen receptor (AR) affinity but functions as a potent positive allosteric modulator of the GABAA receptor [1]. It also activates cytoplasmic signaling pathways, notably PI3K/AKT, independent of classical AR signaling [2]. These dual neurosteroidal and AR-independent signaling properties distinguish 3α-diol from both its 3β-epimer and its precursor DHT, making it a critical tool compound for neuroscience and prostate cancer research.

Why 5alpha-Androstane-3alpha,17beta-diol Cannot Be Substituted by Its 3β-Epimer, DHT, or Other In-Class Neurosteroids


Despite sharing the same molecular formula and biosynthetic origin from DHT, 3α-diol and its 3β-epimer (5α-androstane-3β,17β-diol) exhibit fundamentally divergent receptor pharmacology: 3α-diol is a GABAA receptor positive allosteric modulator, while 3β-diol is inactive at GABAA receptors and instead acts as a selective, high-affinity ERβ agonist [1]. Substituting 3α-diol with DHT fails to recapitulate AR-independent PI3K/AKT signaling or support AR-silenced prostate cancer cell proliferation [2]. Even among neurosteroid GABAA modulators, 3α-diol displays a distinct potency and efficacy profile compared to allopregnanolone, with an ED50 of 50 mg/kg for seizure protection versus 4.2 mg/kg for brexanolone [3]. These pharmacodynamic divergences mean that procurement of the correct isomer and compound is essential for experimental reproducibility and valid cross-study comparisons.

Quantitative Differentiation Evidence for 5alpha-Androstane-3alpha,17beta-diol Against Closest Analogs


GABAA Receptor Positive Allosteric Modulation: 3α-Diol Is Active; 3β-Epimer Is Completely Inactive

In whole-cell patch-clamp recordings from acutely dissociated rat hippocampal CA1 pyramidal cells, 5α-androstane-3α,17β-diol (3α-diol) produced a concentration-dependent enhancement of GABA-activated currents with an EC50 of 5 μM and achieved 50% potentiation of GABA responses at 1 μM. In direct head-to-head comparison, the 3β-epimer (5α-androstane-3β,17β-diol) produced no enhancement of GABA-activated currents at any concentration tested [1]. This establishes absolute stereochemical specificity at the C3 hydroxyl position for GABAA receptor modulation.

Neurosteroid pharmacology GABAA receptor modulation Epimer selectivity

In Vivo Anticonvulsant Efficacy: 3α-Diol Protects Against Seizures Without Sedation; 3β-Epimer Is Inactive

In the mouse hippocampus kindling model of temporal lobe epilepsy, systemic administration of 3α-diol (5–100 mg/kg) produced dose-dependent suppression of both behavioral and electrographic seizures with an ED50 of 50 mg/kg, which did not produce sedation or motor toxicity. At 2× ED50 (100 mg/kg), complete seizure protection was observed lasting up to 3 hours post-injection. The estimated plasma concentration producing 50% seizure protection was 10.6 μM, within the range that modulates GABAA receptors in vitro. In direct comparison, the 3β-epimer at equivalent doses produced no antiseizure effects [1]. In a broader neurosteroid class comparison, 3α-diol (ED50 44.0 mg/kg, 95% CI 30.2–58.8) is substantially less potent than brexanolone (allopregnanolone; ED50 4.2 mg/kg) and ganaxolone (ED50 1.5 mg/kg) for seizure protection, highlighting its distinct pharmacodynamic niche [2].

Epilepsy research Anticonvulsant neurosteroids In vivo pharmacology

Selective PI3K/AKT Pathway Activation: 3α-Diol Signals via PI3K/AKT While DHT Signals via MAPK/ERK in Astrocytes

In human optic nerve head (ONH) astrocytes, 3α-diol and the synthetic androgen R1881 (a DHT agonist) were directly compared for their effects on androgen receptor (AR) protein regulation and signaling pathway activation. Both compounds increased AR protein and glial fibrillary acidic protein (GFAP) levels, but only R1881 increased AR mRNA levels and stimulated astrocyte proliferation. Critically, 3α-diol regulated AR protein increase and phosphorylation through the PI3K/Akt pathway, whereas R1881 acted through the MAPK/ERK pathway. Both compounds rapidly activated MAPK, but only 3α-diol additionally activated PI3K/Akt [1]. This pathway bifurcation was independently confirmed in LNCaP prostate cancer cells, where 3α-diol selectively activated the canonical PI3K/AKT pathway independent of classical AR signaling, in contrast to DHT [2].

Cell signaling PI3K/AKT pathway Astrocyte biology Glaucoma research

AR-Independent Prostate Cancer Cell Proliferation: 3α-Diol, But Not DHT, Supports Growth of AR-Silenced and AR-Negative Prostate Cancer Cells

In androgen-sensitive LNCaP human prostate cancer cells, both 3α-diol and 5α-DHT stimulated similar levels of cell proliferation. However, a critical differentiation emerged when AR was silenced via siRNA: 3α-diol, but not 5α-DHT, supported proliferation of AR-silenced LNCaP cells as well as AR-negative PC-3 prostate cancer cells. This 3α-diol-mediated proliferation could not be attributed to back-conversion to DHT, as DHT formation was undetectable following 3α-diol administration. Furthermore, 3α-diol regulated unique patterns of β-catenin and Akt expression and phosphorylation in both parental and AR-silenced LNCaP cells that were distinct from DHT [1]. A follow-up study confirmed that 3α-diol stimulates PC-3 cell growth through GABAA receptor-dependent, AR-independent mechanisms, with GABAA receptor antagonists reversing 3α-diol-stimulated tumor cell growth, EGFR expression, and Src activation [2].

Prostate cancer Castration-resistant prostate cancer Androgen receptor-independent signaling

Androgen Receptor Binding Affinity: 3α-Diol Exhibits ~100,000-Fold Lower AR Affinity Than DHT

3α-Diol is recognized as a weak androgen with low affinity toward the androgen receptor (AR). Biochemical characterization of human brain short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) demonstrated that this enzyme converts 3α-diol back to DHT, whose affinity for the AR is approximately 10^5-fold (100,000-fold) higher than that of 3α-diol itself [1]. In ligand-competition experiments against a novel estrogen receptor (ERβ, clone 29), the binding affinity order was E2 > diethylstilbestrol > estriol > estrone > 5α-androstane-3β,17β-diol >> testosterone = progesterone = corticosterone = 5α-androstane-3α,17β-diol, placing 3α-diol among the weakest binders tested for ERβ, in stark contrast to 3β-diol [2]. This negligible AR and ER binding, combined with the capacity for tissue-specific back-conversion to DHT, creates a unique pharmacological profile wherein biological effects can be mediated either through AR-independent cytoplasmic signaling or through local reconversion to a potent AR agonist.

Androgen receptor binding Steroid receptor pharmacology Metabolic back-conversion

Antiproliferative Derivative Activity: 16α-(3′-Chloropropyl)-3α-diol Matches Hydroxyflutamide Efficacy on Shionogi Cells

In a medicinal chemistry program evaluating 5α-androstane-3α,17β-diol as an antiandrogen scaffold, a series of C-16α-substituted derivatives were synthesized and tested for antiproliferative activity on androgen-sensitive Shionogi cells. The lead derivative, 16α-(3′-chloropropyl)-5α-androstane-3α,17β-diol, exhibited 77% inhibition of Shionogi cell proliferation at 0.1 μM, comparable to the pure non-steroidal antiandrogen hydroxyflutamide (67% inhibition at 0.1 μM). Notably, the authors concluded that maintaining the 5α-androstane-3α,17β-diol nucleus was critical for antiproliferative activity; conversion of the C-3 hydroxyl to a ketone (approximating a DHT nucleus) increased AR binding but decreased antiproliferative activity and paradoxically induced proliferation [1]. This demonstrates that the 3α,17β-diol scaffold confers antiandrogenic properties not recapitulated by the DHT scaffold.

Antiandrogen development Prostate cancer therapeutics Medicinal chemistry

Highest-Value Research and Procurement Application Scenarios for 5alpha-Androstane-3alpha,17beta-diol


GABAA Receptor Neurosteroid Pharmacology: Epimer-Specific Positive Allosteric Modulation Studies

For electrophysiology and neuropharmacology laboratories investigating endogenous GABAA receptor modulators, 5α-androstane-3α,17β-diol (CAS 1852-53-5) is the only stereoisomer that functions as a positive allosteric modulator. Whole-cell patch-clamp studies demonstrate an EC50 of 5 μM for enhancement of GABA-activated currents in hippocampal CA1 pyramidal cells, with the 3β-epimer showing no activity [1]. This all-or-none epimer selectivity makes authentic 3α-diol indispensable for: (i) dose-response characterization of testosterone-derived neurosteroid modulation of synaptic and extrasynaptic GABAA receptors; (ii) structure-activity relationship studies comparing 3α-diol to allopregnanolone, ganaxolone, and other neurosteroids; (iii) investigation of endogenous neurosteroid tone in brain regions such as hippocampus and cortex. Procurement must specify the 3α,17β configuration and verify absence of the 3β-epimer contaminant.

Castration-Resistant Prostate Cancer (CRPC) Modeling: AR-Independent, GABAA Receptor-Mediated Tumor Progression

3α-Diol is uniquely capable of supporting prostate cancer cell proliferation through AR-independent mechanisms — a property not shared by DHT. In AR-silenced LNCaP and AR-negative PC-3 cells, 3α-diol but not DHT maintains cell survival and proliferation [1]. This effect is mediated through GABAA receptor-dependent activation of EGFR and Src signaling, reversible by GABAA receptor antagonists [2]. Researchers modeling CRPC progression and intratumoral androgen metabolism should use 3α-diol to: (i) recapitulate AKR1C3-mediated DHT-to-3α-diol metabolic flux in prostate tumors under androgen deprivation therapy; (ii) study GABAA receptor expression and function as a therapeutic vulnerability in advanced prostate cancer; (iii) screen compounds that block 3α-diol-mediated AR-independent growth. The compound's inability to sustain proliferation via classical AR genomic signaling makes it the appropriate tool for isolating non-genomic androgen effects.

Optic Nerve Head Astrocyte Signaling in Glaucoma: PI3K/Akt Pathway Dissection

Human ONH astrocytes from glaucoma patients exhibit elevated 3α-diol production. In these cells, 3α-diol selectively activates the PI3K/Akt pathway to regulate AR protein levels and phosphorylation, while the synthetic DHT agonist R1881 uses the MAPK/ERK pathway [1]. This pathway bifurcation enables researchers to: (i) dissect PI3K/Akt-dependent versus MAPK/ERK-dependent effects on astrocyte reactivity and glaucomatous remodeling; (ii) investigate whether 3α-diol-mediated PI3K/Akt signaling contributes to the reactive astrocyte phenotype characteristic of glaucomatous optic neuropathy; (iii) evaluate PI3K/Akt pathway inhibitors for their ability to block 3α-diol-specific astrocyte responses without affecting classical AR genomic signaling. Authentic 3α-diol is required because R1881 and DHT do not recapitulate this PI3K/Akt-selective signaling mode.

Steroidal Antiandrogen Development: 5α-Androstane-3α,17β-diol as a Privileged Scaffold

The 5α-androstane-3α,17β-diol nucleus has been validated as a privileged scaffold for developing steroidal antiandrogens with antiproliferative activity. C-16α-substituted derivatives, particularly 16α-(3′-chloropropyl)-3α-diol, achieve antiproliferative efficacy (77% inhibition at 0.1 μM) comparable to hydroxyflutamide (67% at 0.1 μM) on Shionogi cells [1]. Critically, SAR studies demonstrate that the 3α-hydroxyl and intact 3α,17β-diol configuration are essential for antiandrogen activity; oxidation to a ketone (DHT-like nucleus) increases AR binding but abolishes antiproliferative effects. Medicinal chemistry programs developing next-generation antiandrogens for prostate cancer should procure authentic 3α-diol as: (i) a synthetic starting material for C-16α and C-2β diversification; (ii) a reference standard for evaluating scaffold integrity in derivative libraries; (iii) a negative control for AR-dependent versus AR-independent antiproliferative mechanisms.

Quote Request

Request a Quote for 5alpha-Androstane-3alpha,17beta-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.